molecular formula C8H6BrN3 B1388506 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine CAS No. 1027512-24-8

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Cat. No.: B1388506
CAS No.: 1027512-24-8
M. Wt: 224.06 g/mol
InChI Key: WZRWWSBKNSBDKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine typically involves the bromination of 5-(1H-pyrrol-1-yl)pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar bromination protocols with optimizations for yield and purity, including the use of continuous flow reactors to enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • Pyrrolopyrazine derivatives

Comparison: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine is unique due to the presence of both pyrrole and pyrazine rings, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis compared to other similar compounds that may lack one of these rings .

Properties

IUPAC Name

2-bromo-5-pyrrol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWWSBKNSBDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671692
Record name 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-24-8
Record name 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027512-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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